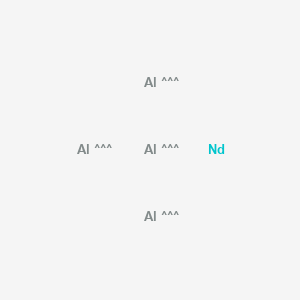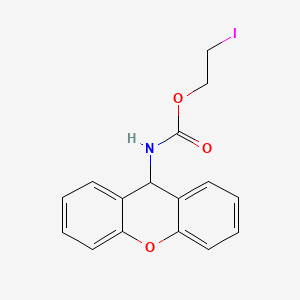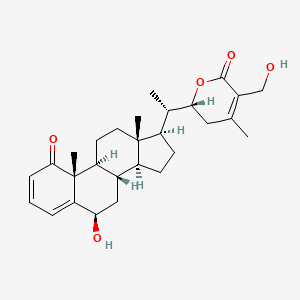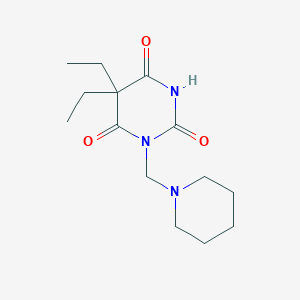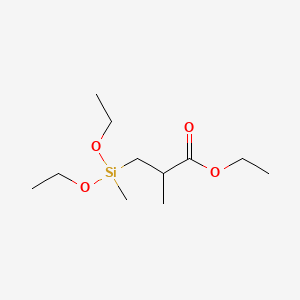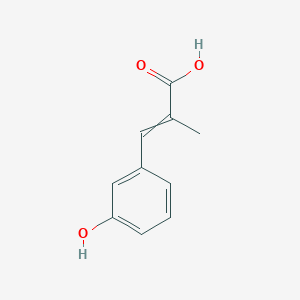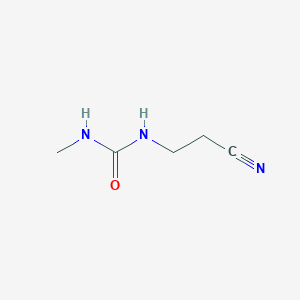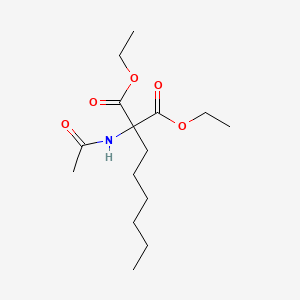![molecular formula C32H54O4 B14731480 Didecyl 2-[(3-methylphenyl)methyl]butanedioate CAS No. 5864-89-1](/img/structure/B14731480.png)
Didecyl 2-[(3-methylphenyl)methyl]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C({28})H({46})O(_{4}). It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 3-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-[(3-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Butanedioic acid+2Didecyl alcoholAcid catalystDidecyl 2-[(3-methylphenyl)methyl]butanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester.
化学反応の分析
Types of Reactions
Didecyl 2-[(3-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
科学的研究の応用
Didecyl 2-[(3-methylphenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various industrial applications.
作用機序
The mechanism of action of didecyl 2-[(3-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Butanedioic acid, 2-[(3-methylphenyl)methyl]-: A similar compound with a different ester group.
Didecyl butanedioate: Lacks the 3-methylphenylmethyl substitution.
Didecyl phthalate: A structurally similar compound with different functional groups.
Uniqueness
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is unique due to the presence of both didecyl and 3-methylphenylmethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial uses.
特性
CAS番号 |
5864-89-1 |
|---|---|
分子式 |
C32H54O4 |
分子量 |
502.8 g/mol |
IUPAC名 |
didecyl 2-[(3-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-23-35-31(33)27-30(26-29-22-20-21-28(3)25-29)32(34)36-24-19-17-15-13-11-9-7-5-2/h20-22,25,30H,4-19,23-24,26-27H2,1-3H3 |
InChIキー |
YPGIGEBPEYLFJT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)CC(CC1=CC=CC(=C1)C)C(=O)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



